N-(2-chloropyridin-4-yl)nitramide N-(2-chloropyridin-4-yl)nitramide
Brand Name: Vulcanchem
CAS No.: 14432-13-4
VCID: VC20975323
InChI: InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8)
SMILES: C1=CN=C(C=C1N[N+](=O)[O-])Cl
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56 g/mol

N-(2-chloropyridin-4-yl)nitramide

CAS No.: 14432-13-4

Cat. No.: VC20975323

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloropyridin-4-yl)nitramide - 14432-13-4

Specification

CAS No. 14432-13-4
Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
IUPAC Name N-(2-chloropyridin-4-yl)nitramide
Standard InChI InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8)
Standard InChI Key DRJOOIQTFYPKPR-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1N[N+](=O)[O-])Cl
Canonical SMILES C1=CN=C(C=C1N[N+](=O)[O-])Cl

Introduction

Chemical Identity and Nomenclature

Basic Identification

N-(2-chloropyridin-4-yl)nitramide is uniquely identified through several standardized chemical identifiers. These identifiers ensure precise recognition of the compound across different chemical databases and research publications.

Identifier TypeValue
CAS Number14432-13-4
PubChem CID581432
Molecular FormulaC₅H₄ClN₃O₂
IUPAC NameN-(2-chloropyridin-4-yl)nitramide
InChIKeyDRJOOIQTFYPKPR-UHFFFAOYSA-N

The compound is also known by several synonyms in scientific literature and commercial catalogs, including 2-Chloro-N-nitropyridin-4-amine, 2-Chloro-4-nitroaminopyridine, and 2-CHLORO-4-N-NITRO(AMINOPYRIDINE) .

Structural Characteristics

The molecular structure of N-(2-chloropyridin-4-yl)nitramide consists of a 2-chloropyridine ring with a nitramide group attached at the 4-position. This arrangement contributes to its unique chemical properties and reactivity patterns.

The compound has the following structural representations:

  • SMILES notation: C1=CN=C(C=C1NN+[O-])Cl

  • InChI: InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8)

Physical and Chemical Properties

Physical Properties

N-(2-chloropyridin-4-yl)nitramide exhibits distinctive physical properties that are important for its handling, storage, and application in research settings. These properties have been determined through both experimental measurements and computational predictions.

PropertyValueMethod
Molecular Weight173.56 g/molComputed
Density1.573 g/cm³Measured
Boiling Point317.4°C at 760 mmHgPredicted
Melting Point148°C (decomposition)Measured
Flash Point145.8°CPredicted
AppearanceSolid at room temperatureObserved
Exact Mass172.9992041 DaComputed
pKa4.89±0.30Predicted

These physical characteristics indicate that N-(2-chloropyridin-4-yl)nitramide is a stable solid under standard laboratory conditions, with a relatively high boiling point and thermal stability .

Chemical Properties

The chemical behavior of N-(2-chloropyridin-4-yl)nitramide is influenced by its functional groups and electronic structure. The compound contains several key structural features that determine its reactivity:

PropertyValueSignificance
Hydrogen Bond Donor Count1Affects solubility and intermolecular interactions
Hydrogen Bond Acceptor Count4Enhances potential for hydrogen bonding
Rotatable Bond Count1Indicates limited conformational flexibility
XLogP3-AA2Suggests moderate lipophilicity
Polar Surface Area (PSA)~70.74Indicates potential for membrane permeability
LogP1.93480Reflects partition between octanol/water phases

The presence of a chlorine atom at the 2-position of the pyridine ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule. The nitramide group (-NHNO₂) contains both a nitrogen-nitrogen bond and nitrogen-oxygen bonds, which contribute to the compound's reactivity patterns and potential for participating in various chemical transformations .

Synthesis and Preparation

The synthesis of N-(2-chloropyridin-4-yl)nitramide can be accomplished through several routes, with the most common approach involving the nitration of 2-chloropyridine followed by the formation of the nitramide functional group.

Synthesis Methodology

A typical synthetic route involves the following key steps:

  • Starting with 2-chloropyridine as the base material

  • Controlled nitration under specific temperature conditions (typically 0-5°C)

  • Formation of the nitramide group through additional reaction steps

  • Purification of the final product through recrystallization or chromatographic techniques

The synthesis requires careful control of reaction parameters, including:

  • Temperature regulation (often maintained around 0-5°C for the nitration step)

  • Precise stoichiometric ratios of reagents

  • Control of reaction time to maximize yield and minimize side reactions

  • Appropriate selection of solvents based on solubility characteristics

Spectral Information and Analysis

Mass Spectrometry Data

Mass spectrometry provides valuable information about the fragmentation pattern of N-(2-chloropyridin-4-yl)nitramide, which can be used for its identification and confirmation of structure. Gas chromatography-mass spectrometry (GC-MS) data from the NIST database indicates:

ParameterValue
Total Peaks100
m/z Top Peak127
m/z 2nd Highest100
m/z 3rd Highest129
NIST Number213513
LibraryMain library

This spectral fingerprint serves as a reliable identifier for the compound in analytical studies .

Related Compounds and Structural Analogs

Understanding the relationship between N-(2-chloropyridin-4-yl)nitramide and structurally similar compounds provides context for its chemical behavior and potential applications.

Structural Isomers

A notable structural analog is 2-Chloro-5-nitropyridin-4-amine (CAS: 2604-39-9), which shares the same molecular formula (C₅H₄ClN₃O₂) but differs in the position of functional groups. This isomer has:

  • A nitro group at the 5-position rather than a nitramide group at the 4-position

  • Different physical properties, including a higher melting point (190-191°C vs. 148°C for N-(2-chloropyridin-4-yl)nitramide)

  • Different chemical reactivity due to the altered electronic distribution

Related Compounds

PubChem records indicate that N-(2-chloropyridin-4-yl)nitramide has:

  • 2 compounds sharing the same parent structure

  • 6 compounds classified as mixtures, components, or neutralized forms

  • Multiple similar compounds based on 2D and 3D structural similarity searches

These relationships highlight the compound's position within a broader family of heterocyclic compounds containing pyridine rings with various substituents.

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